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Compound of Interest

Compound Name: Piperonyl alcohol

Cat. No.: B120757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Piperonyl alcohol (also known as (3,4-methylenedioxy)benzyl alcohol), a key intermediate in

the synthesis of various pharmaceuticals and fine chemicals. This document presents a

detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for

spectroscopic analysis.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Piperonyl alcohol.

¹H NMR Spectroscopy
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.85 s 1H Ar-H

~6.78 d 1H Ar-H

~6.77 d 1H Ar-H

5.95 s 2H O-CH₂-O

4.56 s 2H CH₂-OH

1.86 s 1H OH

Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

¹³C NMR Spectroscopy
Chemical Shift (δ) ppm Assignment

147.8 C-O (aromatic)

147.2 C-O (aromatic)

135.5 C-CH₂OH (aromatic)

120.3 Ar-CH

108.2 Ar-CH

108.1 Ar-CH

101.0 O-CH₂-O

65.2 CH₂-OH

Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3200-3600 Broad, Strong O-H stretch (alcohol)

2986 Medium C-H stretch (aromatic)

1490 Medium C=C stretch (aromatic)

1275 Strong C-O stretch (alcohol)

1040 Strong C-O-C stretch (ether)

810 Medium
C-H bend (aromatic, out-of-

plane)

Sample preparation: Thin solid film or KBr pellet.

Mass Spectrometry (Electron Ionization)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

152 100 [M]⁺ (Molecular Ion)

135 48 [M - OH]⁺

123 - [M - CH₂OH]⁺

93 52 [M - C₃H₅O]⁺

65 45 [C₅H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: For ¹H and ¹³C NMR analysis of solid Piperonyl alcohol, a sample of 5-

25 mg for ¹H or 50-100 mg for ¹³C is typically dissolved in 0.6-0.7 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃).[1] The solution is then transferred to a 5 mm NMR tube. To ensure

homogeneity of the magnetic field, it is crucial that the sample is free of any solid particulates.

[2]

Instrumentation and Data Acquisition: Spectra are typically acquired on a 300 MHz or higher

field NMR spectrometer. For a standard ¹H NMR spectrum, a simple pulse-acquire sequence is

used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, particularly

for the less sensitive ¹³C nucleus.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples like Piperonyl alcohol, two common methods for IR

analysis are the KBr pellet method and the thin solid film method.[5]

KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then

pressed into a transparent pellet using a hydraulic press.

Thin Solid Film Method: The solid is dissolved in a volatile solvent (e.g., methylene chloride).

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed

to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition: The prepared sample is placed in the sample holder of

an FT-IR spectrometer. A background spectrum (of air or the pure salt plate/KBr pellet) is

recorded and automatically subtracted from the sample spectrum to yield the final IR spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a solid sample like Piperonyl alcohol, it is typically

introduced into the mass spectrometer via a direct insertion probe. Electron Ionization (EI) is a

common method where the sample is bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.
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Instrumentation and Data Acquisition: The resulting ions are then separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a chemical compound like Piperonyl alcohol.
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Caption: A generalized workflow for chemical structure elucidation using various spectroscopic

techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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